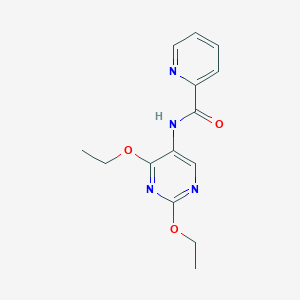
N-(2,4-diethoxypyrimidin-5-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,4-diethoxypyrimidin-5-yl)picolinamide” is a chemical compound that contains a pyrimidine ring and a picolinamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Picolinamide, on the other hand, is a compound derived from picolinic acid, which is an organic compound that is a derivative of pyridine with a carboxyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of “N-(2,4-diethoxypyrimidin-5-yl)picolinamide” would consist of a pyrimidine ring with ethoxy groups at the 2 and 4 positions, and a picolinamide group attached to the nitrogen at the 5 position.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
N-(2,4-diethoxypyrimidin-5-yl)picolinamide serves as a key intermediate or structural motif in the development of various pharmacologically active compounds. Its applications are observed in the design of negative allosteric modulators, inhibitors, and other therapeutic agents targeting a range of diseases, including cancer and neurological disorders.
Development of mGlu5 Negative Allosteric Modulators
N-(2,4-diethoxypyrimidin-5-yl)picolinamide derivatives have been synthesized for use as negative allosteric modulators of the mGlu5 receptor, offering potential alternative treatments for depression. The synthesis process emphasizes efficient crystallization techniques over chromatography, enhancing purity and scalability for clinical trials (Thomas K. David et al., 2017).
Anticancer Agents
Rhodium, iridium, and ruthenium complexes incorporating N-(2,4-diethoxypyrimidin-5-yl)picolinamide ligands have been developed, displaying significant cytotoxicity against cancer cells. The structural modifications, such as halide substitutions, play a crucial role in enhancing their effectiveness, with some complexes outperforming cisplatin in specific cancer cell lines (Zahra Almodares et al., 2014).
Selective Inhibition of the Mutant B-Raf Pathway
A novel series of aminoisoquinolines, featuring N-(2,4-diethoxypyrimidin-5-yl)picolinamide, has been identified as potent and selective inhibitors of the mutant B-Raf pathway. These compounds show promising antitumor activity in xenograft models, highlighting their potential for cancer therapy (A. Smith et al., 2009).
Catalysis and Organic Synthesis
N-(2,4-diethoxypyrimidin-5-yl)picolinamide also finds application in catalysis and organic synthesis, facilitating the development of complex molecules through C-H activation and functionalization strategies.
- Cobalt-Catalyzed Selective Synthesis: Utilizing N-(2,4-diethoxypyrimidin-5-yl)picolinamide as a traceless directing group, cobalt-catalyzed oxidative annulation of benzylamides with alkynes has been achieved, leading to the synthesis of isoquinolines. This method demonstrates excellent regioselectivity and functional group tolerance, expanding the toolkit for constructing heterocyclic compounds (Chang-Sheng Kuai et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
N-(2,4-diethoxypyrimidin-5-yl)picolinamide, structurally related to UK-2A and antimycin-A, primarily targets the Cytochrome bc1 Complex . This complex is a critical component of the electron transport chain in mitochondria, which plays a significant role in cellular respiration .
Mode of Action
The compound binds into the Qi-site in the bc1 complex . The detailed binding mode of picolinamide fungicides remains unknown . The compound forms hydrogen bonds with Hie201 and Ash228 . This interaction inhibits the function of the Cytochrome bc1 Complex, disrupting the electron transport chain and ultimately the production of ATP .
Biochemical Pathways
The primary biochemical pathway affected by N-(2,4-diethoxypyrimidin-5-yl)picolinamide is the electron transport chain in mitochondria . By inhibiting the Cytochrome bc1 Complex, the compound disrupts the flow of electrons through the chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell .
Result of Action
The inhibition of the Cytochrome bc1 Complex and disruption of the electron transport chain by N-(2,4-diethoxypyrimidin-5-yl)picolinamide leads to a decrease in ATP production . This decrease in energy availability can lead to cell death, particularly in cells with high energy demands .
Propiedades
IUPAC Name |
N-(2,4-diethoxypyrimidin-5-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-7-5-6-8-15-10/h5-9H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIWVSROLYNNMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-diethoxypyrimidin-5-yl)picolinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)



![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
